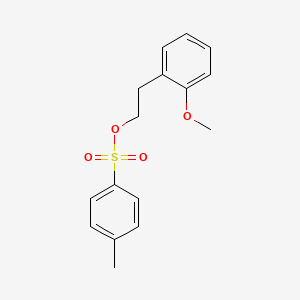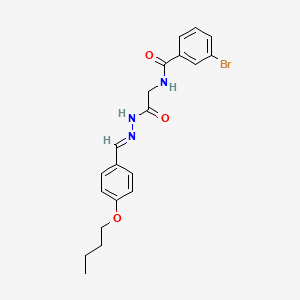![molecular formula C24H14BrF6N3O2S B12010646 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide CAS No. 618432-20-5](/img/structure/B12010646.png)
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,5-ビス(トリフルオロメチル)フェニル]-2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロ-2-キナゾリニル]スルファニル}アセトアミドは、トリフルオロメチル基、ブロモフェニル基、キナゾリニル部分を含む独特の構造によって特徴付けられる複雑な有機化合物です。
準備方法
合成経路と反応条件
[3,5-ビス(トリフルオロメチル)フェニル]-2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロ-2-キナゾリニル]スルファニル}アセトアミドの合成は、通常、中間体の調製から始まり、複数の手順を必要とします。このプロセスには、多くの場合、次の手順が含まれます。
キナゾリニル中間体の形成: このステップでは、4-ブロモフェニルアミンを適切な試薬と反応させてキナゾリニル中間体を形成します。
トリフルオロメチル基の導入: トリフルオロメチル基は、トリフルオロメチル化剤を含む反応によって導入されます。
カップリング反応: 最終ステップでは、特定の条件下でキナゾリニル中間体をトリフルオロメチル化されたフェニル化合物とカップリングして目的の化合物を形成します。
工業的製造方法
この化合物の工業的製造には、収率と純度を高めるための合成経路の最適化が含まれる場合があります。これには、通常、以下が含まれます。
反応のスケールアップ: より大きな容量に対応するように反応条件を調整します。
精製技術: 最終製品の純度を高めるために、クロマトグラフィーなどの高度な精製方法を使用します。
化学反応の分析
反応の種類
[3,5-ビス(トリフルオロメチル)フェニル]-2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロ-2-キナゾリニル]スルファニル}アセトアミドは、次を含むさまざまな化学反応を受けることができます。
酸化: この化合物は、特定の条件下で酸化されて酸化誘導体を生成します。
還元: 還元反応は、官能基を修飾するために実行できます。
置換: ブロモフェニル基は、さまざまな求核試薬との置換反応を受けることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が頻繁に使用されます。
置換: アミンやチオールなどの求核試薬を置換反応で使用できます。
主要な製品
これらの反応から生成される主要な製品は、使用される特定の条件と試薬によって異なります。たとえば、酸化によってキナゾリノン誘導体が生成される場合があり、置換反応によってさまざまな官能基が分子に導入される可能性があります。
科学研究への応用
[3,5-ビス(トリフルオロメチル)フェニル]-2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロ-2-キナゾリニル]スルファニル}アセトアミドは、科学研究で多様な用途を持っています。
化学: より複雑な分子の合成における構成要素として使用されます。
生物学: 酵素阻害や受容体結合を含む潜在的な生物活性について調査されています。
医学: さまざまな疾患の治療における治療の可能性について探求されています。
工業: 高度な材料や触媒の開発に使用されています。
科学的研究の応用
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and catalysts.
作用機序
[3,5-ビス(トリフルオロメチル)フェニル]-2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロ-2-キナゾリニル]スルファニル}アセトアミドの作用機序には、特定の分子標的との相互作用が含まれます。この化合物は、次の可能性があります。
酵素に結合: 活性部位に結合することにより、酵素活性を阻害します。
受容体と相互作用: アゴニストまたはアンタゴニストとして作用することにより、受容体活性を調節します。
細胞経路に影響を与える: さまざまな生物学的効果につながる細胞シグナル伝達経路に影響を与えます。
類似の化合物との比較
類似の化合物
N,N′-ビス[3,5-ビス(トリフルオロメチル)フェニル]チオ尿素: 有機変換を促進するために使用されることで知られています.
N-[3,5-ビス(トリフルオロメチル)フェニル]-N′-[(8a,9S)-10,11-ジヒドロ-6′-メトキシ-9-シンコナニル]チオ尿素: エナンチオ選択的共役付加反応に使用されています.
ユニークさ
[3,5-ビス(トリフルオロメチル)フェニル]-2-{[3-(4-ブロモフェニル)-4-オキソ-3,4-ジヒドロ-2-キナゾリニル]スルファニル}アセトアミドは、明確な化学的および生物学的特性を与える官能基のユニークな組み合わせにより際立っています。
類似化合物との比較
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use in promoting organic transformations.
N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8a,9S)-10,11-dihydro-6′-methoxy-9-cinchonanyl]thiourea: Utilized in enantioselective conjugate addition reactions.
Uniqueness
N-[3,5-bis(trifluoromethyl)phenyl]-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
618432-20-5 |
|---|---|
分子式 |
C24H14BrF6N3O2S |
分子量 |
602.3 g/mol |
IUPAC名 |
N-[3,5-bis(trifluoromethyl)phenyl]-2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H14BrF6N3O2S/c25-15-5-7-17(8-6-15)34-21(36)18-3-1-2-4-19(18)33-22(34)37-12-20(35)32-16-10-13(23(26,27)28)9-14(11-16)24(29,30)31/h1-11H,12H2,(H,32,35) |
InChIキー |
HDYZXEJDFBJNEX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC=C(C=C4)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(3,4-dimethoxybenzoyl)amino]-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12010597.png)


![5-(4-Tert-butylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12010615.png)
![1,3-Dimethyl-8-[(4-methylphenyl)methylsulfanyl]-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B12010622.png)




![1-[2-(4-Methylphenyl)-2-oxoethyl]-2-(2-pyridinyl)pyridinium bromide](/img/structure/B12010653.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12010661.png)
